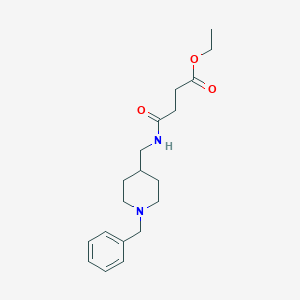

![molecular formula C15H18N2O B2456089 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 39222-65-6](/img/structure/B2456089.png)

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

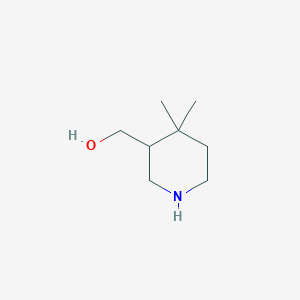

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties . This particular compound has been studied for its potential antioxidant and anxiolytic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions typically include the use of specific solvents and controlled microwave irradiation to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the use of microwave-assisted synthesis suggests a scalable approach for industrial applications. The use of catalysts like silica-supported fluoroboric acid can potentially be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted benzodiazepine derivatives .

Scientific Research Applications

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing various benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

- 11-(4-F-PH)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one

- 11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- 3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

What sets 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern and the resulting biological activities. Its potential as an anxiolytic and antioxidant agent makes it a unique candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name |

9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,16-17H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVHQFKRNJEWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CNC3=CC=CC=C3N2)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the structural characteristics of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives and how are they synthesized?

A: These compounds are characterized by a seven-membered diazepine ring fused with two benzene rings and a cyclohexene ring. A key structural feature is the presence of two methyl groups at the 3 position of the cyclohexene ring. [] The synthesis typically involves a two-step process:

- Cyclization: The condensation product undergoes cyclization, often facilitated by acidic conditions, to yield the final this compound derivative. [, ]

Q2: What spectroscopic techniques are used to characterize these compounds?

A2: Researchers utilize a combination of spectroscopic techniques for structural elucidation, including:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the structure and stereochemistry. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the proposed structure. [, ]

Q3: Have any studies investigated the crystal structure of these compounds?

A: Yes, X-ray crystallography has been employed to analyze the three-dimensional structure of some derivatives. For instance, the crystal structure of 11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed that the seven-membered diazepine ring adopts a distorted boat conformation, while the cyclohexene ring exhibits a 1,2-diplanar conformation. []

Q4: What are the potential applications of these compounds?

A: While research is ongoing, these compounds have shown potential for biological activity, particularly within the central nervous system. Some derivatives exhibit tranquilizing, muscle relaxant, and antispasmodic effects. [] Further research is being conducted to explore their potential as chemosensors for transition metal cations and other applications. []

Q5: How does the substitution pattern on the benzene rings influence the properties of these compounds?

A: Introducing various substituents at different positions on the benzene rings can significantly impact the compound's pharmacological activity, potency, and selectivity. This structure-activity relationship is crucial for optimizing the desired therapeutic effects. [, ] For example, introducing electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2456011.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide](/img/structure/B2456018.png)

![2-(2-fluorophenoxy)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide](/img/structure/B2456019.png)

![5-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)

![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)